Ethyl 4-bromohexa-2,4-dienoate
Description
Structure
3D Structure
Properties
CAS No. |
62006-47-7 |
|---|---|
Molecular Formula |
C8H11BrO2 |
Molecular Weight |
219.08 g/mol |
IUPAC Name |
ethyl 4-bromohexa-2,4-dienoate |
InChI |
InChI=1S/C8H11BrO2/c1-3-7(9)5-6-8(10)11-4-2/h3,5-6H,4H2,1-2H3 |
InChI Key |
XQSOOCVCWMPMMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC(=CC)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethyl 4 Bromohexa 2,4 Dienoate and Analogous Conjugated Bromo Dienoates
Strategic Retrosynthetic Disconnections and Precursor Identification
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. scitepress.orgscribd.comdokumen.pub For a complex molecule like Ethyl 4-bromohexa-2,4-dienoate, this process involves strategically disconnecting bonds to reveal plausible precursors, known as synthons, and their real-world chemical equivalents. scribd.comegrassbcollege.ac.in
The primary disconnections for this compound focus on the carbon-carbon double bonds and the carbon-bromine bond. This approach leads to several convergent synthetic strategies:
Olefin Metathesis Approach: Disconnecting the C4=C5 double bond suggests a cross-metathesis reaction between a simpler bromo-alkene and an unsaturated ester. A Ring-Opening Cross-Metathesis (ROCM) strategy involves disconnecting both the C2=C3 and C4=C5 bonds, pointing to a cyclic olefin and an appropriate alkene coupling partner as precursors. caltech.eduscispace.com
Wittig/Horner-Wadsworth-Emmons (HWE) Approach: Disconnecting the C2=C3 double bond suggests a Wittig-type reaction. This identifies a 3-bromo-penta-2,4-dienal as one precursor and a phosphorus ylide, such as (ethoxycarbonylmethylene)triphenylphosphorane, as the other. mnstate.edumasterorganicchemistry.com Alternatively, disconnecting the C4=C5 bond points to a γ-bromo-α,β-unsaturated aldehyde and a suitable phosphorane. The HWE reaction, a modification of the Wittig reaction, uses phosphonate (B1237965) carbanions and is a key method for creating E-alkenes. alfa-chemistry.comwikipedia.org
Halogenation Approach: A disconnection of the C-Br bond suggests a direct bromination of a non-halogenated precursor, ethyl hexa-2,4-dienoate (ethyl sorbate). This strategy's feasibility hinges on achieving high regioselectivity to install the bromine atom at the C4 position.
These disconnections guide the selection of appropriate starting materials and reactions, forming the basis of the synthetic methodologies discussed in the following sections.
Halogenation Approaches for Diene Construction
The direct introduction of a halogen onto a pre-formed diene framework is a straightforward approach, but it presents significant challenges in controlling regioselectivity and stereoselectivity. nih.gov
Regioselective Bromination of Unsaturated Esters
Regioselectivity refers to the preferential reaction at one specific site over other possible sites. masterorganicchemistry.com In the case of a conjugated dienoate like ethyl sorbate (B1223678), there are two double bonds that can react with an electrophilic bromine source. The challenge lies in directing the bromine atom exclusively to the C4 position.
Research has shown that the electrophilic bromination of related compounds, such as butyl (2E,4E)-hexa-2,4-dienoate (butyl sorbate), can be achieved with a degree of selectivity. Using N-Bromosuccinimide (NBS) as the bromine source, the reaction preferentially occurs at the less hindered and more electron-rich C4–C5 double bond. This selectivity is influenced by both steric and electronic factors of the diene system. Other specialized reagents, like bromodimethylsulfonium bromide (BDMS), have been developed for the mild and regioselective α-monobromination of related β-keto esters, which could serve as precursors in a multi-step synthesis. nih.govorganic-chemistry.org
| Substrate | Reagent | Major Product | Reference |
|---|---|---|---|
| (2E,4E)-hexa-2,4-dienoic acid butyl ester | N-Bromosuccinimide (NBS) | 6-bromohexa-2,4-dienoic acid butyl ester | |
| β-Keto esters / 1,3-Diketones | Bromodimethylsulfonium bromide (BDMS) | α-monobrominated products | nih.govorganic-chemistry.org |
Stereochemical Control in Halogenation Processes
Stereochemical control is crucial when the halogenation reaction creates new stereocenters. nih.gov The addition of bromine to a double bond typically proceeds through a cyclic bromonium ion intermediate, leading to an anti-addition product. For a conjugated diene, the reaction can become complex, potentially yielding multiple diastereomers.
Achieving high stereoselectivity often relies on substrate control, where the existing stereochemistry of the starting material dictates the stereochemical outcome of the reaction. nih.gov For instance, the geometry (E or Z) of the double bonds in the starting dienoate will influence the stereochemistry of the final product. masterorganicchemistry.com Reagent and catalyst control, using chiral auxiliaries or catalysts, represents another advanced strategy to influence the stereochemical course of halogenation, although this is more challenging for simple dihalogenation. nih.gov The development of catalytic, enantioselective dihalogenation methods remains an active area of research. researchgate.net
Olefin Metathesis Strategies in Dienic Ester Synthesis
Olefin metathesis is a powerful reaction that reorganizes fragments of alkenes by cleaving and regenerating carbon-carbon double bonds, typically catalyzed by ruthenium or molybdenum complexes. wikipedia.orgsigmaaldrich.com This methodology has become a valuable tool for the synthesis of complex molecules, including functionalized dienes.
Ring-Opening Cross-Metathesis (ROCM) for Dienoate Formation
Ring-Opening Cross-Metathesis (ROCM) is a specific type of olefin metathesis where a cyclic olefin reacts with an acyclic olefin (the cross-partner) to produce a single, linear diene product. caltech.edu This strategy is highly effective for synthesizing end-differentiated dienes, which possess different functional groups at each terminus. caltech.edu
The synthesis of dienoates or their precursors can be achieved via ROCM of a cycloalkene with a suitable acrylate (B77674) or halo-alkene partner. For example, ROCM between a cyclooctene (B146475) and an alkenyl bromide can deliver a Z,Z-dibromoalkene, a precursor to various bioactive compounds. nih.gov The choice of catalyst is critical for both efficiency and stereoselectivity. Molybdenum-based catalysts are often effective for generating Z-enoates and dienoates, while modern ruthenium-based catalysts (e.g., Grubbs or Hoveyda-Grubbs catalysts) are versatile for a wide range of functional groups. acs.orgbeilstein-journals.org
| Metathesis Type | Substrates | Catalyst Type | Key Outcome | Reference |
|---|---|---|---|---|
| RCM | E-dienoate trienes | Mo-based monoaryloxide pyrrolide | Macrocyclic (E,Z)- or (Z,E)-dienoates with >98:2 Z/E selectivity | acs.org |
| ROCM | Cyclooctene + Alkenyl bromide | Mo- or Ru-based | Z,Z-bis(alkenyl)bromide | nih.gov |
| RCM-Elimination | Allyl butenoates | Hoveyda-Grubbs 2nd Gen. | (2Z,4E)-dienoates in high stereoselectivity | thieme-connect.com |
| Cross-Metathesis | Ethyl sorbate + various alkenes | Ru-NHC catalyst with chromanyl moieties | Efficient CM with activity comparable to commercial catalysts | beilstein-journals.org |
Wittig and Horner-Wittig Olefination Protocols
The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for forming C=C bonds by reacting a carbonyl compound with a phosphorus ylide or a phosphonate-stabilized carbanion, respectively. masterorganicchemistry.comconicet.gov.ar These reactions are widely used in the synthesis of conjugated dienes and polyenes. mdpi.com
A particularly efficient strategy for synthesizing α-bromo-α,β-unsaturated esters involves a one-pot, tandem reaction sequence. nih.gov This process often starts with the in situ bromination of a phosphorus ylide, such as (ethoxycarbonylmethylene)triphenylphosphorane, using a bromine source like N-Bromosuccinimide (NBS). researchgate.netresearchgate.net The resulting bromo-ylide is then reacted with an aldehyde, which can itself be generated in situ by oxidizing a primary alcohol. researchgate.netresearchgate.net This approach allows for the stereoselective preparation of Z-configured α-bromo-α,β-unsaturated esters in good yields from simple alcohols. nih.govresearchgate.net
The Horner-Wadsworth-Emmons reaction offers advantages such as the use of more nucleophilic phosphonate carbanions and easier removal of the phosphate (B84403) byproduct. alfa-chemistry.com It is instrumental in synthesizing ω-functionalized di- and trienoic esters that serve as HWE reagents for subsequent chain extensions. lookchem.com For instance, a key phosphonate reagent for synthesizing (all-E)-dienoates can be prepared from ethyl (E)-4-bromocrotonate. lookchem.com Furthermore, specific bromo-phosphonate reagents have been designed for the stereoselective synthesis of bromo-dienoate fragments within complex natural products. mdpi.com
| Alcohol Substrate (R-CH₂OH) | Product | Yield (%) | Z:E Ratio | Reference |
|---|---|---|---|---|
| Cinnamyl alcohol | (2Z, 4E)-Ethyl 2-bromo-5-phenylpenta-2,4-dienoate | 85 | 100:0 | researchgate.net |
| Crotyl alcohol | (2Z, 4E)-Ethyl 2-bromohexa-2,4-dienoate | 87 | 95:5 | researchgate.net |
| 3-Methyl-2-buten-1-ol | (Z)-Ethyl 2-bromo-5-methylhexa-2,4-dienoate | 77 | 100:0 | researchgate.net |
| 1-Hexanol | (Z)-Ethyl 2-bromooct-2-enoate | 55 | 100:0 | researchgate.net |
| Propargyl alcohol | (Z)-Ethyl 2-bromopent-2-en-4-ynoate | 81 | 82:18 | researchgate.net |
Synthesis and Application of Specialized Horner Reagents for Bromo-Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, prized for its ability to form carbon-carbon double bonds with high stereocontrol, typically favoring the (E)-isomer. alfa-chemistry.comwikipedia.org In the context of bromo-dienoate synthesis, the HWE reaction relies on specialized phosphonate reagents engineered to introduce a bromoalkenyl moiety.
The synthesis of these specialized reagents often begins with a suitable bromo-alkene precursor. For instance, a common strategy involves the reaction of an allylic bromide, such as (E)-1-bromohex-2-ene, with a trialkyl phosphite (B83602) (e.g., trimethylphosphite or triethylphosphite) through a Michaelis-Arbuzov reaction. mdpi.com This process yields the corresponding diethyl or dimethyl (E)-hex-2-en-1-ylphosphonate, a Horner reagent ready for olefination. mdpi.com A similar approach has been documented for the synthesis of a (Z)-(3-bromohex-2-en-1-yl)phosphonate reagent. mdpi.com
For the synthesis of α-bromoacrylates, which are themselves precursors to more complex dienoates, highly specialized reagents have been developed. One notable example is bis(2,2,2-trifluoroethyl)bromophosphonoacetate. This reagent reacts with various aldehydes to stereoselectively produce (E)-α-bromoacrylates, which can then be used in subsequent coupling reactions to build the diene system. organic-chemistry.org The use of ω-bromo-substituted phosphonate esters, such as ethyl (all-E)-6-bromo-5-methyl-2,4-hexadienoate, has also been explored for constructing oligoene fragments in natural product synthesis. lookchem.com
| Horner Reagent | Precursor | Application/Product | Reference |
|---|---|---|---|
| Dimethyl (E)-hex-2-en-1-ylphosphonate | (E)-1-bromohex-2-ene and Trimethylphosphite | General olefination to introduce a hexenyl group | mdpi.com |
| Diethyl (Z)-(3-bromohex-2-en-1-yl)phosphonate | (Z)-1,3-dibromohex-2-ene | Synthesis of (Z)-bromo-olefins | mdpi.com |
| Bis(2,2,2-trifluoroethyl)bromophosphonoacetate | Not specified | Stereoselective synthesis of (E)-α-bromoacrylates | organic-chemistry.org |
Controlling Diene Stereochemistry via Olefination Reactions
A critical challenge in the synthesis of conjugated dienoates is the precise control over the geometry (E/Z configuration) of the two double bonds. The stereochemical outcome of olefination reactions is highly dependent on the structure of the phosphonate reagent and the reaction conditions.
The standard Horner-Wadsworth-Emmons reaction, employing phosphonates with electron-withdrawing groups, generally exhibits a strong preference for the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org This selectivity arises from the thermodynamic stability of the anti-periplanar transition state, which leads to the (E)-product. organic-chemistry.org For example, the olefination of aldehydes with ω-bromo-substituted diene- and triene-containing HWE reagents is reported to be around 85-90% (E)-selective with simple alkyl aldehydes, but can exceed 98% (E)-selectivity with aromatic or α,β-unsaturated aldehydes. lookchem.com
Conversely, achieving (Z)-selectivity requires modified reagents and conditions. The Still-Gennari modification of the HWE reaction is a powerful tool for synthesizing (Z)-α,β-unsaturated esters with high stereoselectivity. mdpi.com This method utilizes phosphonates with electron-withdrawing groups on the phosphorus atom, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in combination with strong, non-coordinating bases (e.g., KHMDS) in the presence of crown ethers at low temperatures. mdpi.com Recently, modified Still-Gennari reagents like methyl and ethyl bis-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate have been shown to produce (Z)-olefins with excellent selectivity (up to 97:3 Z:E) for a wide range of aromatic and aliphatic aldehydes. mdpi.com
| Reaction Type | Reagent Type | Typical Conditions | Predominant Isomer | Reference |
|---|---|---|---|---|
| Standard HWE | Trialkyl phosphonoacetate | NaH, THF | E-isomer | wikipedia.orglookchem.com |
| Still-Gennari Modification | Bis(trifluoroethyl)phosphonoacetate | KHMDS, 18-crown-6, THF, -78 °C | Z-isomer | mdpi.com |
| Ando Modification | Ethyl (diaryl)phosphonoacetates | Quaternary ammonium (B1175870) hydroxides | Z-isomer | tcichemicals.com |
Organometallic Coupling Reactions for Carbon-Carbon Bond Formation
Organometallic coupling reactions are indispensable for constructing the carbon backbone of conjugated dienoates, offering high levels of regio- and stereoselectivity. wikipedia.org These methods typically involve the coupling of two smaller fragments, often vinyl halides and vinyl organometallic species, under the catalysis of a transition metal.
Palladium-Catalyzed Coupling Approaches
Palladium catalysts are preeminent in cross-coupling chemistry for their versatility and functional group tolerance. rsc.org Several palladium-catalyzed reactions, including the Negishi, Suzuki, and Heck reactions, have been successfully applied to the synthesis of conjugated dienoates. pnas.orgfiveable.me
The Negishi coupling, which pairs an organozinc reagent with an organic halide, has been used to prepare all four stereoisomers of ethyl undeca-2,4-dienoate with ≥98% isomeric purity. pnas.orgnih.gov This was achieved by coupling (E)- and (Z)-1-heptenylzinc chlorides with ethyl (E)- and (Z)-β-bromoacrylates in the presence of a palladium catalyst. nih.gov Similarly, the Suzuki coupling, which utilizes an organoboron reagent, can also produce these dienoates with high stereoselectivity, particularly when fluoride (B91410) promoters like CsF or nBu4NF are used as the base. pnas.org The Heck reaction, which couples an alkene with a vinyl halide, has also proven effective for synthesizing (2E,4E) and (2E,4Z) isomers of dienoates. pnas.org Another palladium-catalyzed approach involves the reaction of allyl bromides with α-diazoesters, which proceeds through a π-allylic palladium carbene complex to form highly substituted conjugated dienes. rsc.org
| Reaction | Coupling Partners | Catalyst System | Key Feature | Reference |
|---|---|---|---|---|
| Negishi Coupling | Organozinc Halide + Vinyl Bromide | Pd(P(Tol)3)2Cl2 | High stereoselectivity (≥98%) for all isomers | pnas.orgnih.gov |
| Suzuki Coupling | Organoborane + Vinyl Bromide | Pd(OAc)2 / PPh3 with CsF base | High stereoselectivity with fluoride promoter | pnas.org |
| Heck Reaction | Alkene + Vinyl Halide | Pd(OAc)2 / P(o-Tol)3 | Good for (E,E) and (E,Z) isomers | pnas.org |
| Allyl Bromide Coupling | Allyl Bromide + α-Diazoester | Pd2(dba)3 / P(OPh)3 | Forms tetrasubstituted dienes | rsc.org |
Copper-Mediated Transformations in Dienoate Synthesis
Copper-mediated reactions offer a complementary approach to palladium-catalyzed methods. beilstein-journals.org The classic Ullmann reaction, for example, involves the copper-promoted coupling of two aryl halides, though it often requires harsh conditions. acs.org Modern copper catalysis provides milder and more versatile transformations. nih.gov
One relevant approach is the copper-mediated cross-coupling of 1,1-dibromo-1-alkenes with dialkyl phosphites. This reaction efficiently produces (E)-1-alkenylphosphonates, which are HWE reagents, through a process that involves the formal substitution of both bromine atoms. rsc.org Gilman reagents (lithium dialkylcuprates, LiR₂Cu) are another class of organocopper compounds that react with organohalides, including vinyl halides, to form new carbon-carbon bonds, providing a pathway to construct diene skeletons. fiveable.melibretexts.org More recently, copper-catalyzed borylcupration of skipped dienoates containing a C-Br bond has been shown to initiate a ring-closing sequence, demonstrating copper's ability to mediate complex transformations on bromo-dienoate systems. acs.org
Reactions Involving Mercury(II) Organometallics
Organomercury(II) compounds, while extremely toxic, are historically significant and versatile synthetic intermediates. thieme-connect.dewikipedia.org They are generally stable to air and water, and the Hg-C bond can be cleaved under well-controlled conditions. thieme-connect.dewikipedia.org
A primary route to vinyl halides involves the mercuration of alkenes. The reaction of an alkene with a mercury(II) salt, such as mercuric acetate (B1210297), followed by cleavage of the resulting C-Hg bond with a halogen like bromine (a reaction known as the Hofmann-Sand reaction), can install a bromine atom at a specific position. wikipedia.org This provides a method for preparing the vinyl bromide precursors needed for other coupling reactions. Furthermore, organomercurials can participate directly in palladium-catalyzed cross-coupling reactions with organic halides to form C-C bonds, serving as transmetalation reagents in a manner analogous to organozinc or organoboron compounds. wikipedia.org
Enantioselective and Diastereoselective Synthesis of Bromo-Dienoate Scaffolds
Introducing chirality into bromo-dienoate frameworks represents a significant synthetic challenge, requiring methods that can control the three-dimensional arrangement of atoms. While specific examples for this compound are scarce, general strategies for the enantio- and diastereoselective synthesis of related structures provide a blueprint for accessing these chiral scaffolds.
Diastereoselective methods aim to control the relative stereochemistry between multiple chiral centers or geometric isomers.
Substrate-Controlled Reactions: The inherent stereochemistry of a chiral starting material can direct the formation of new stereocenters.
Reagent-Controlled Reactions: Chiral reagents or auxiliaries can be employed to induce diastereoselectivity. For instance, the diastereoselective Prins cyclization of 3-bromobut-3-en-1-ols with aldehydes has been used to synthesize 2,6-disubstituted tetrahydropyranones with excellent diastereoselectivity, establishing a defined stereochemical relationship in a bromo-containing cyclic product. nih.gov Similarly, a diastereoselective NBS-mediated cyclization of silyl (B83357) imino ethers has been developed to furnish α-bromo N-alkoxy β-lactams. chemrxiv.org
Enantioselective methods establish absolute stereochemistry, producing one enantiomer in excess of the other.
Catalytic Asymmetric Reactions: This is the most powerful approach, using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. Strategies relevant to bromo-dienoates include:
Enantioselective Halofunctionalization: The enantioselective bromolactonization of conjugated (Z)-enynes, catalyzed by chiral bifunctional organocatalysts, produces chiral bromoallenes and lactones with high enantiomeric excess. researchgate.net This demonstrates the feasibility of introducing bromine and creating a stereocenter simultaneously and enantioselectively.
Kinetic Resolution: Racemic starting materials can be resolved by having a chiral catalyst react preferentially with one enantiomer. A method for transforming racemic α-bromo ketones into chiral α-azido or α-amino ketones with high enantioselectivity has been developed using a chiral phase-transfer catalyst. nih.gov This strategy could be adapted to resolve racemic precursors to chiral bromo-dienoates.
Asymmetric Hydrofunctionalization: Palladium-catalyzed asymmetric hydrofunctionalization of conjugated dienes has emerged as an efficient route to construct various enantioenriched allylic motifs, providing a potential pathway to chiral dienoates that could be subsequently brominated. sioc-journal.cn
| Strategy | Method | Key Feature | Reference |
|---|---|---|---|
| Diastereoselective | Prins Cyclization | Cyclization of 3-bromobut-3-en-1-ols with aldehydes to control relative stereochemistry. | nih.gov |
| Enantioselective | Catalytic Bromolactonization | Simultaneous introduction of bromine and a stereocenter with absolute control. | researchgate.net |
| Enantioselective | Phase-Transfer Catalysis | Kinetic resolution of racemic α-bromo ketones to access chiral building blocks. | nih.gov |
| Enantioselective | Asymmetric Hydrofunctionalization | Creation of chiral dienes which can be functionalized with bromine. | sioc-journal.cn |
Reactivity Profiles and Advanced Chemical Transformations of Ethyl 4 Bromohexa 2,4 Dienoate
Conjugate Addition Reactions of the Diene System
The conjugated system of ethyl 4-bromohexa-2,4-dienoate is susceptible to nucleophilic attack at multiple electrophilic centers. The regioselectivity of these additions is governed by a combination of electronic and steric factors, leading to 1,4- and 1,6-addition products. rsc.orglibretexts.orgmakingmolecules.com The electron-withdrawing nature of the ethyl ester group polarizes the diene system, making the β- and δ-positions (carbons 3 and 5) electrophilic.
Nucleophilic 1,4-Additions to Dienic Esters
Nucleophilic 1,4-addition, also known as Michael addition, to α,β-unsaturated carbonyl compounds is a well-established method for carbon-carbon and carbon-heteroatom bond formation. wikipedia.org In the case of dienic esters like this compound, the reaction can proceed via a 1,4- or a 1,6-addition pathway. scispace.com The outcome is often dependent on the nature of the nucleophile and the reaction conditions.
Soft nucleophiles, such as organocuprates (Gilman reagents), enamines, and certain enolates, generally favor conjugate addition over direct addition to the carbonyl group. libretexts.org For this compound, 1,4-addition would involve the nucleophile attacking the β-carbon (C3), leading to an enolate intermediate that is subsequently protonated. However, the presence of the bromine atom at C4 introduces additional electronic and steric considerations that can influence the regioselectivity, potentially favoring attack at the δ-position (C5) in a 1,6-conjugate addition.
Table 1: Regioselectivity in Nucleophilic Addition to this compound (Representative Examples)
| Nucleophile | Reaction Conditions | Major Product(s) |
| (CH₃)₂CuLi | THF, -78 °C | 1,6-addition product |
| Malonate Ester | NaOEt, EtOH | Mixture of 1,4- and 1,6-addition products |
| Thiophenol | Et₃N, CH₂Cl₂ | Predominantly 1,4-addition product |
Note: This data is illustrative and based on the general reactivity of similar diene systems.
Catalytic Asymmetric Conjugate Additions
The development of catalytic asymmetric conjugate additions has become a powerful tool for the synthesis of enantioenriched compounds. nih.gov These reactions often employ chiral metal catalysts or organocatalysts to control the stereochemical outcome of the nucleophilic attack. For substrates like this compound, achieving high levels of enantioselectivity and diastereoselectivity in conjugate additions is a significant synthetic challenge.
Various catalytic systems, often involving transition metals like copper, rhodium, or palladium, in conjunction with chiral ligands, have been developed for asymmetric conjugate additions to α,β-unsaturated esters. The choice of catalyst and ligand is crucial for inducing facial selectivity in the attack of the nucleophile on the diene system.
Ligand Effects on Regio- and Stereoselectivity
The ligand coordinated to the metal center in catalytic conjugate additions plays a pivotal role in determining both the regioselectivity and stereoselectivity of the reaction. The steric and electronic properties of the ligand can influence the geometry of the transition state, thereby directing the nucleophile to a specific face of the diene and to a specific position (1,4- vs. 1,6-).
For instance, bulky ligands may sterically hinder the approach of the nucleophile to the 1,4-position, thereby favoring 1,6-addition. Conversely, ligands with specific electronic properties can modulate the electrophilicity of the different positions within the diene system. The interplay between the substrate, nucleophile, metal catalyst, and chiral ligand is a complex phenomenon that requires careful optimization for each specific transformation.
Cycloaddition Reactions
The diene system of this compound is also a versatile substrate for cycloaddition reactions, which are powerful methods for the construction of cyclic and polycyclic frameworks.
[2+2] Photocycloadditions and Mechanistic Investigations
[2+2] Photocycloaddition reactions involve the union of two double bonds to form a cyclobutane ring upon photoirradiation. libretexts.org These reactions can be sensitized by a triplet sensitizer or can occur through direct excitation of the diene. nih.govresearchgate.net The diene system in this compound can potentially react with an alkene to form a vinylcyclobutane derivative. The regioselectivity and stereoselectivity of such reactions are often governed by the stability of the diradical intermediates formed during the reaction. Visible-light photocatalysis has emerged as a mild and efficient method for conducting [2+2] cycloadditions of 1,3-dienes. nih.gov
Mechanistic investigations of these reactions often involve studying the excited states of the reactants and the intermediates formed. The presence of the bromo and ester substituents on the diene can influence the photophysical properties of the molecule and the subsequent reaction pathway.
Diels-Alder Reactivity with Diene Components
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.org In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). This compound can act as the diene component in a Diels-Alder reaction. The reactivity of the diene is influenced by its electronic properties; electron-donating groups on the diene generally accelerate the reaction with electron-poor dienophiles (normal-electron-demand Diels-Alder).
The ester group on this compound is electron-withdrawing, which would decrease its reactivity in a normal-electron-demand Diels-Alder reaction. However, the bromine atom has opposing inductive (electron-withdrawing) and resonance (electron-donating) effects that can modulate the diene's reactivity. The diene must be able to adopt an s-cis conformation for the reaction to occur. masterorganicchemistry.comlibretexts.org The substituents at the C4 position can influence the equilibrium between the s-cis and s-trans conformers.
Table 2: Predicted Reactivity of this compound in Diels-Alder Reactions (Representative Examples)
| Dienophile | Expected Reaction Type | Predicted Relative Rate |
| Maleic anhydride | Normal-electron-demand | Slow |
| Ethyl acrylate (B77674) | Normal-electron-demand | Very Slow |
| N-Phenylmaleimide | Normal-electron-demand | Moderate |
| Dimethyl acetylenedicarboxylate | Normal-electron-demand | Moderate |
Note: This data is illustrative and based on the general principles of Diels-Alder reactivity.
The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes and dienophiles is governed by the electronic effects of the substituents on both components.
Transition Metal-Catalyzed Cycloaddition Pathways
The conjugated diene system of this compound is amenable to various cycloaddition reactions, particularly those catalyzed by transition metals. These reactions are powerful tools for the construction of cyclic and polycyclic frameworks. One of the most significant applications in this context is the intramolecular Heck reaction. organicreactions.orgwikipedia.org
The intramolecular Heck reaction involves the palladium-catalyzed coupling of the vinylic bromide with one of the double bonds within the same molecule. wikipedia.org This process can lead to the formation of carbocyclic rings of various sizes. For this compound, this would involve an initial oxidative addition of the C-Br bond to a palladium(0) catalyst, followed by intramolecular migratory insertion of one of the double bonds of the diene system into the newly formed carbon-palladium bond. Subsequent β-hydride elimination would then yield a cyclic product and regenerate the palladium(0) catalyst. The regioselectivity of the migratory insertion and the subsequent elimination would determine the size and structure of the resulting ring. The reaction is known for its high functional group tolerance and can be used to create congested tertiary and quaternary stereocenters. organicreactions.org
While direct examples of this compound undergoing such cycloadditions are not extensively documented in readily available literature, the principles of the intramolecular Heck reaction strongly suggest its applicability for the synthesis of substituted cyclohexadienes and other cyclic systems from this substrate.
Functionalization and Derivatization of the Bromine Atom
The vinylic bromine atom in this compound is a key site for a variety of chemical modifications, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.
Substitution Reactions of the Vinylic Bromine
The vinylic bromine can be readily displaced through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.
Suzuki Coupling: This reaction would involve the palladium-catalyzed coupling of this compound with an organoboron compound, such as a boronic acid or ester. This would result in the formation of a new carbon-carbon bond, replacing the bromine atom with an alkyl, alkenyl, or aryl group from the organoboron reagent.
Stille Coupling: In a Stille coupling, an organotin compound would be coupled with the vinylic bromide in the presence of a palladium catalyst. This method is known for its tolerance of a wide range of functional groups.
Heck Reaction (Intermolecular): While the intramolecular version leads to cyclization, an intermolecular Heck reaction would couple this compound with an alkene. This would result in the formation of a new, more substituted diene system.
Sonogashira Coupling: This reaction would involve the palladium-catalyzed coupling of the vinylic bromide with a terminal alkyne. This is a powerful method for the formation of conjugated enyne systems.
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent in the presence of a nickel or palladium catalyst to form a new carbon-carbon bond.
Kumada Coupling: This coupling reaction employs a Grignard reagent (organomagnesium halide) and a nickel or palladium catalyst.
These cross-coupling reactions provide a modular approach to elaborate the structure of this compound, introducing a wide variety of substituents at the 4-position.
Reductive Elimination Processes
Reductive elimination is a fundamental step in many catalytic cycles involving organometallic complexes. In the context of the reactions of this compound, reductive elimination is the final step in the cross-coupling reactions mentioned above. After the oxidative addition of the C-Br bond to the metal center and transmetalation with the organometallic coupling partner, the two organic fragments are bound to the metal. Reductive elimination then occurs, where these two fragments are coupled together to form the final product, and the metal catalyst is regenerated in its lower oxidation state, allowing it to re-enter the catalytic cycle. It is not a standalone reaction of the starting material but a crucial product-forming step within a larger catalytic process.
Transformations of the Ester Moiety
The ethyl ester group in this compound provides another handle for chemical modification, allowing for its conversion into other functional groups such as carboxylic acids and alcohols.
Hydrolysis and Transesterification Reactions
Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: This is a reversible process, typically carried out by heating the ester with water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The equilibrium can be driven towards the carboxylic acid by using a large excess of water.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where the ester is treated with a strong base, such as sodium hydroxide or potassium hydroxide. The reaction produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid.
Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This is a useful reaction for modifying the properties of the ester, for example, by introducing a longer alkyl chain. Catalysts for transesterification can include traditional acid and base catalysts, as well as organometallic compounds based on tin or titanium, which can offer advantages in terms of selectivity and milder reaction conditions. google.comnih.govresearchgate.net
Reduction to Allylic Alcohols
The ester group can be selectively reduced to a primary alcohol, which in this case would be an allylic alcohol due to its proximity to the diene system. The choice of reducing agent is crucial to achieve this transformation without affecting the other functional groups, namely the conjugated diene and the vinylic bromide.
Diisobutylaluminium Hydride (DIBAL-H): DIBAL-H is a powerful and sterically hindered reducing agent that is often used for the partial reduction of esters to aldehydes at low temperatures. However, by using an excess of DIBAL-H and allowing the reaction to proceed at higher temperatures, the ester can be fully reduced to the primary alcohol. Careful control of the reaction conditions is necessary to avoid reduction of the double bonds.
Lithium Aluminium Hydride (LiAlH₄): LiAlH₄ is a very strong and non-selective reducing agent that will readily reduce the ester to the corresponding primary alcohol. It may also, under certain conditions, reduce the conjugated diene system.
Chemoselective Reducing Agents: For a more controlled reduction that preserves the diene and the vinylic bromide, milder and more chemoselective reducing agents could be employed. For instance, the Luche reduction (NaBH₄ with a lanthanide salt like CeCl₃) is known for the selective 1,2-reduction of α,β-unsaturated ketones and esters to the corresponding allylic alcohols, and could potentially be applied here. acgpubs.org
The resulting (E,E)-4-bromohexa-2,4-dien-1-ol is a valuable synthetic intermediate, possessing a primary allylic alcohol, a conjugated diene, and a vinylic bromide, offering multiple sites for further chemical transformations.
Radical Reactions Involving the Bromo-Dienoate Scaffold
The bromo-dienoate scaffold of this compound is predisposed to participate in a range of radical reactions, primarily initiated by the homolytic cleavage of the carbon-bromine bond. This process generates a stabilized allylic radical, which can then engage in subsequent intra- and intermolecular transformations.
Atom Transfer Radical Cyclization (ATRC) stands out as a highly probable reaction pathway. In a typical ATRC mechanism, a radical initiator, such as AIBN (azobisisobutyronitrile), or a transition metal catalyst facilitates the abstraction of the bromine atom, leading to the formation of a dienyl radical intermediate. This intermediate can then undergo intramolecular cyclization to form five- or six-membered ring systems, a common and powerful strategy in the synthesis of complex cyclic molecules. The regioselectivity of the cyclization would be influenced by the stability of the resulting cyclic radical.
Furthermore, this compound could serve as a monomer in Atom Transfer Radical Polymerization (ATRP). The controlled nature of ATRP would allow for the synthesis of well-defined polymers with the bromo-dienoate unit incorporated into the polymer backbone. The residual double bonds within the polymer chain would then be available for further post-polymerization modifications, opening avenues for the creation of functional materials.
The conjugated diene system also presents opportunities for radical addition reactions. A radical species could add to one of the double bonds, generating a new radical intermediate that could be trapped by a variety of radical scavengers or participate in further cascade reactions. The stereochemistry of such additions would be a critical aspect to consider, potentially leading to the formation of diverse stereoisomers.
Below is a table outlining hypothetical radical reactions of this compound based on established principles of radical chemistry.
| Reaction Type | Reactant(s)/Catalyst | Proposed Product(s) | Potential Reaction Conditions |
| Intramolecular Atom Transfer Radical Cyclization (ATRC) | AIBN (initiator), Bu3SnH (mediator) | Cyclopentene or cyclohexene (B86901) derivatives | Thermal initiation, inert atmosphere |
| Intermolecular Radical Addition | Radical initiator (e.g., benzoyl peroxide), trapping agent (e.g., H-donor) | Functionalized mono-ene ester | Photochemical or thermal initiation |
| Atom Transfer Radical Polymerization (ATRP) | Cu(I)Br/ligand (catalyst), initiator | Poly(this compound) | Controlled temperature, inert atmosphere |
It is important to reiterate that the reactions detailed above are theoretical and based on the known reactivity of similar chemical structures. Experimental validation would be necessary to confirm the feasibility and outcomes of these proposed transformations. The exploration of the radical chemistry of this compound holds the promise of unlocking novel synthetic pathways and materials.
Applications of Ethyl 4 Bromohexa 2,4 Dienoate in Complex Organic Synthesis
Utility as a Core Scaffold for Natural Product Construction
There is no specific information available in the surveyed literature detailing the use of Ethyl 4-bromohexa-2,4-dienoate as a core scaffold in the synthesis of natural products.
Conjugated dienes are prevalent structural motifs in a wide array of natural products. Brominated dienes can serve as valuable precursors for introducing these units via cross-coupling reactions. However, no specific examples of this compound being used for this purpose have been identified.
Polyketides and fatty acids are major classes of natural products characterized by their often complex carbon chains. While functionalized building blocks are essential for their synthesis, there is no documented use of this compound in the preparation of intermediates for these compounds.
Role in the Synthesis of Advanced Organic Molecules
The potential of this compound as a precursor for structurally diverse compounds or as a building block for bioactive analogues remains theoretical due to the absence of specific examples in the literature.
In theory, the vinyl bromide moiety of this compound could be exploited in various carbon-carbon bond-forming reactions to generate a wide range of substituted diene structures. However, the existing body of scientific literature does not provide specific examples of this application.
Prostaglandins and their analogues are a critical class of bioactive molecules. Their synthesis often involves the strategic introduction of functionalized side chains. While a molecule like this compound could hypothetically serve as a building block for such side chains, there is no evidence in the literature to support its use in the synthesis of prostaglandin (B15479496) analogues.
Incorporation into Chiral and Stereodefined Target Structures
The stereocontrolled synthesis of chiral molecules is a cornerstone of modern organic chemistry. While the double bonds in this compound present opportunities for stereoselective reactions, there are no published studies detailing its incorporation into chiral and stereodefined target structures.
Spectroscopic Characterization Methodologies and Structural Elucidation Studies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Ethyl 4-bromohexa-2,4-dienoate, which can exist as four potential geometric isomers ((2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z)), NMR is indispensable for unambiguous isomer differentiation.
Analysis of Proton (¹H) NMR Chemical Shifts and Coupling Constants for Diene Geometry
The ¹H NMR spectrum provides information on the electronic environment of each proton and their spatial relationships through spin-spin coupling. The geometry of the diene system is primarily determined by the magnitude of the vicinal coupling constants (³J) between the olefinic protons.
The vinylic protons (H2, H3, and H5) are expected to resonate in the downfield region of the spectrum, typically between 5.5 and 7.5 ppm, due to the deshielding effect of the π-systems. The presence of the electron-withdrawing ester group at C1 and the bromine atom at C4 further influences these chemical shifts. The protons of the ethyl ester group (a quartet for the -OCH₂- and a triplet for the -CH₃) and the terminal methyl group at C6 will appear in the upfield region.
The key to differentiating the isomers lies in the coupling constants:
A large coupling constant (³J ≈ 15 Hz) between H2 and H3 is indicative of an E (trans) configuration at the C2-C3 double bond.
A smaller coupling constant (³J ≈ 10 Hz) suggests a Z (cis) configuration.
The geometry around the C4-C5 bond can be inferred from the coupling between H3 and H5, though this can be more complex due to the intervening bromine atom. However, NOESY experiments are more definitive for this assignment.
Below is a table of predicted ¹H NMR chemical shifts and coupling constants for the (2E,4E)-isomer of this compound.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H2 | ~6.0 - 6.2 | d | ³J(H2-H3) ≈ 15 |
| H3 | ~7.2 - 7.4 | d | ³J(H3-H2) ≈ 15 |
| H5 | ~6.3 - 6.5 | q | ³J(H5-H6) ≈ 7 |
| H6 (CH₃) | ~1.8 - 2.0 | d | ³J(H6-H5) ≈ 7 |
| -OCH₂- | ~4.1 - 4.3 | q | ³J ≈ 7 |
| -OCH₂CH₃ | ~1.2 - 1.4 | t | ³J ≈ 7 |
Carbon (¹³C) NMR and Heteronuclear Correlation Spectroscopies
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eight distinct signals are expected. The chemical shifts are influenced by the hybridization and the electronegativity of attached atoms.
The carbonyl carbon (C1) of the ester will be the most downfield signal, typically >165 ppm.
The olefinic carbons (C2, C3, C4, C5) will resonate in the range of 110-150 ppm. The carbon bearing the bromine atom (C4) is subject to the "heavy atom effect," which can cause its signal to appear at a higher field (more shielded) than might be predicted based on electronegativity alone. stackexchange.com
The carbons of the ethyl group (-OCH₂- and -CH₃) and the terminal methyl carbon (C6) will appear in the upfield region (<70 ppm).
Heteronuclear correlation techniques like HSQC (Heteronuclear Single Quantum Coherence) would be used to correlate each proton with its directly attached carbon, confirming the assignments. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) H-C correlations, further solidifying the structural assignment.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (C=O) | ~165 - 167 |
| C2 | ~120 - 125 |
| C3 | ~140 - 145 |
| C4 | ~115 - 120 |
| C5 | ~135 - 140 |
| C6 | ~18 - 22 |
| -OCH₂- | ~60 - 62 |
| -OCH₂CH₃ | ~14 - 16 |
2D NMR Techniques (COSY, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure from the individual ¹H and ¹³C data.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. For this compound, cross-peaks would be expected between H2 and H3, H5 and H6, and the protons of the ethyl group. This confirms the connectivity of the carbon skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects protons that are close to each other in space, regardless of whether they are bonded. It is the definitive method for assigning the stereochemistry of the double bonds. For example, in the (2E,4E)-isomer, a NOESY correlation would be expected between H3 and H5. Conversely, in a (2E,4Z)-isomer, a strong NOE between H5 and the proton at C3 would not be expected; instead, an NOE between the methyl protons at C6 and the proton at C3 might be observed.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
HRESIMS is used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula. The most critical diagnostic feature for a bromine-containing compound is its characteristic isotopic pattern. Bromine exists naturally as two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), which have a mass difference of two units and a nearly 1:1 ratio.
Consequently, the mass spectrum of this compound will exhibit two molecular ion peaks of almost equal intensity:
[M]⁺ corresponding to the molecule containing ⁷⁹Br.
[M+2]⁺ corresponding to the molecule containing ⁸¹Br.
This distinctive "doublet" immediately confirms the presence of a single bromine atom in the molecule.
| Molecular Formula | Ion | Calculated Exact Mass (m/z) | Relative Intensity |
|---|---|---|---|
| C₈H₁₁⁷⁹BrO₂ | [M]⁺ | 218.0000 | ~100% |
| C₈H₁₁⁸¹BrO₂ | [M+2]⁺ | 219.9979 | ~98% |
Electron Ionization Mass Spectrometry (EI-MS)
EI-MS is a "hard" ionization technique that causes extensive fragmentation of the molecule. Analyzing these fragments provides a roadmap of the compound's structure. Key predicted fragmentation pathways for this compound include:
Loss of the ethoxy radical (•OCH₂CH₃): This is a common fragmentation for ethyl esters, leading to a strong acylium ion peak.
Loss of an ethyl radical (•CH₂CH₃): Resulting from cleavage within the ester group.
Loss of a bromine radical (•Br): This would result in a fragment corresponding to the ethyl hexa-2,4-dienoate cation.
Allylic Cleavage: The bonds adjacent to the diene system are weakened and prone to cleavage.
The resulting fragments that still contain the bromine atom will also exhibit the characteristic 1:1 isotopic pattern for [M]⁺ and [M+2]⁺.
| Predicted m/z (for ⁷⁹Br) | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 190/192 | [M - C₂H₄]⁺ | McLafferty-type rearrangement |
| 173/175 | [M - •OCH₂CH₃]⁺ | Loss of ethoxy radical |
| 139 | [M - •Br]⁺ | Loss of bromine radical |
| 95 | [C₅H₄O₂]⁺ | Cleavage of the diene chain |
| 67 | [C₅H₇]⁺ | Allylic cleavage |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Chromophores
Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical technique for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-visible range. The structure of this compound features a conjugated diene system (two alternating double bonds), which constitutes a distinct chromophore. This conjugation significantly influences its electronic transitions.
The absorption of UV radiation excites electrons from a π bonding orbital (the highest occupied molecular orbital, HOMO) to a π* antibonding orbital (the lowest unoccupied molecular orbital, LUMO). In conjugated systems, the energy gap between the HOMO and LUMO is reduced compared to isolated double bonds. libretexts.org This reduction in the energy gap means that lower energy (i.e., longer wavelength) light is required for the electronic transition. libretexts.orgyoutube.com Consequently, conjugated dienes typically exhibit a maximum absorption wavelength (λmax) in the 200-400 nm region, which is readily detectable by standard UV-Vis spectrophotometers. libretexts.org
For this compound, the presence of the conjugated diene is expected to result in a strong π → π* transition. The exact λmax is influenced by the solvent and the specific substituents on the diene. The bromo- and ethyl ester groups can cause slight shifts in the absorption maximum compared to a simple conjugated diene like 1,3-butadiene (B125203) (which has a λmax of 217 nm). libretexts.org The extended conjugation results in a shift to longer wavelengths, a phenomenon known as a bathochromic or red shift.
Table 1: Representative UV-Vis Absorption Data for Conjugated Systems
| Compound | Chromophore | Typical λmax (nm) | Solvent |
| Ethene | Isolated C=C | ~171 | Gas Phase |
| 1,3-Butadiene | Conjugated Diene | 217 | Hexane (B92381) |
| 1,3,5-Hexatriene | Conjugated Triene | 258 | Hexane |
| This compound | Substituted Conjugated Diene | 220-260 (Estimated) | Ethanol/Hexane |
Note: The λmax for this compound is an estimated value based on typical absorptions for substituted conjugated dienes.
Chromatographic Techniques for Purification and Analytical Assessment
Chromatography is indispensable for the isolation and analytical evaluation of this compound, addressing challenges such as purification from synthetic byproducts and the separation of its various isomers.
Flash chromatography is a preparative technique used for the rapid and efficient purification of chemical compounds from mixtures. tamu.edu It utilizes a stationary phase, typically silica (B1680970) gel, packed in a column, and a mobile phase (eluent) that is pushed through the column under moderate pressure. tamu.edu The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases.
For a moderately polar compound like this compound, a common stationary phase is silica gel. The mobile phase is typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or diethyl ether). rochester.educommonorganicchemistry.com The polarity of the eluent is optimized to achieve good separation, aiming for a retention factor (Rf) in the range of 0.25-0.35 for the desired compound on a Thin-Layer Chromatography (TLC) plate to ensure efficient column separation. By gradually increasing the polarity of the eluent (a gradient elution), compounds can be selectively eluted from the column based on their polarity.
Table 2: Illustrative Flash Chromatography Purification Parameters
| Parameter | Description |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient (e.g., 98:2 to 90:10) |
| Typical Rf of Product | ~0.30 in 95:5 Hexane/Ethyl Acetate |
| Detection Method | UV visualization at 254 nm and/or staining (e.g., potassium permanganate) |
Note: These parameters are representative for purifying moderately polar compounds and would be optimized for each specific synthesis.
Gas Chromatography (GC) is a powerful analytical technique for assessing the purity and determining the ratio of geometric isomers of volatile compounds. patsnap.com In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved as the compound travels through the column, carried by an inert gas (the mobile phase), and interacts with the stationary phase coated on the column's inner walls.
For this compound, which can exist as different geometric isomers (e.g., (2E,4E), (2E,4Z), (2Z,4E), (2Z,4Z)) due to the two double bonds, GC is crucial for their separation and quantification. chromatographyonline.com Capillary columns with polar stationary phases, such as those containing cyanopropyl groups, are often effective for separating such isomers. nih.gov The isomers will exhibit slightly different boiling points and polarities, leading to different retention times in the GC column, allowing for their individual detection and quantification.
Table 3: Typical Gas Chromatography (GC) Analytical Conditions
| Parameter | Condition |
| Column | DB-23 (50% cyanopropyl)-methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), then ramp at 10 °C/min to 220 °C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) |
| Expected Elution Order | Typically, Z-isomers elute before E-isomers |
Note: The specific retention times would be determined experimentally by running authentic standards if available.
The bromine atom at the C4 position of this compound makes this carbon a stereocenter, meaning the molecule can exist as a pair of enantiomers (R and S isomers). Chiral Gas Chromatography is a specialized GC technique used to separate these enantiomers. This is essential in fields like asymmetric synthesis, where the goal is to produce one enantiomer in excess of the other.
Chiral GC utilizes a chiral stationary phase (CSP). These stationary phases are themselves enantiomerically pure and interact diastereomerically with the enantiomers of the analyte. azom.comnih.gov This differential interaction leads to a difference in retention time for the two enantiomers, allowing for their separation and the determination of the enantiomeric excess (ee). nih.gov Derivatized cyclodextrins are commonly used as CSPs for the separation of a wide range of chiral compounds, including halogenated esters. chromatographyonline.comgcms.cz
Table 4: Representative Chiral Gas Chromatography (GC) Parameters
| Parameter | Condition |
| Column | Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm) |
| Carrier Gas | Hydrogen or Helium |
| Injector Temperature | 220 °C |
| Oven Program | Isothermal (e.g., 120 °C) or slow ramp (e.g., 2 °C/min) |
| Detector | Flame Ionization Detector (FID) |
| Sample Result | Two separated peaks corresponding to the (R) and (S) enantiomers |
Note: The selection of the specific chiral stationary phase and temperature program is critical and often requires screening of different columns and conditions to achieve baseline separation of the enantiomers.
Theoretical and Computational Investigations on Ethyl 4 Bromohexa 2,4 Dienoate
Quantum Chemical Calculations and Electronic Structure Analysis
Density Functional Theory (DFT) Studies of Molecular Geometry and Stability
No specific DFT studies on the molecular geometry and stability of Ethyl 4-bromohexa-2,4-dienoate were found. Such studies would typically involve geometry optimization to determine the most stable three-dimensional structure, providing data on bond lengths, bond angles, and dihedral angles. Calculations of thermodynamic properties like enthalpy of formation and Gibbs free energy would also be performed to assess its stability.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
A Frontier Molecular Orbital (FMO) analysis for this compound has not been reported. This type of analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for predicting the compound's reactivity in various chemical reactions, indicating its potential as an electrophile or nucleophile and its susceptibility to pericyclic reactions.
Computational Studies of Reaction Mechanisms
Transition State Modeling for Olefination and Cycloaddition Pathways
There are no computational studies modeling the transition states for olefination or cycloaddition reactions involving this compound. Such modeling is essential for understanding the energy barriers and reaction pathways of these transformations, providing insights into reaction kinetics and stereochemical outcomes.
Conformational Analysis and Energy Minima Studies
A detailed conformational analysis to identify the energy minima of this compound is not available in the literature. This analysis would involve systematically exploring the molecule's rotational degrees of freedom to identify all stable conformers and their relative energies, which is fundamental to understanding its physical and chemical behavior.
Emerging Research Directions and Future Perspectives in Ethyl 4 Bromohexa 2,4 Dienoate Chemistry
Sustainable Synthetic Approaches and Green Chemistry Principles
The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies. In the context of Ethyl 4-bromohexa-2,4-dienoate, this translates to the development of more sustainable and environmentally friendly transformations.
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. For a substrate like this compound, with its multiple reactive sites, organocatalysis offers the potential for highly selective transformations without the need for toxic and expensive metal catalysts.
While specific organocatalytic reactions involving this compound are still an emerging area, research on related functionalized dienes provides a strong foundation for future exploration. For instance, asymmetric Diels-Alder reactions, a cornerstone of organocatalysis, could potentially be applied to this compound, where the diene moiety could react with various dienophiles in the presence of a chiral amine catalyst. This would lead to the formation of complex cyclic structures with high enantioselectivity.
Another promising avenue is the organocatalytic conjugate addition to the dienoate system. Chiral thioureas or squaramides could be employed to activate the substrate towards nucleophilic attack, enabling the stereoselective introduction of new functional groups at the β- or δ-positions. Such strategies have been successfully applied to other electron-deficient dienes and could likely be adapted for this compound.
Table 1: Potential Organocatalytic Transformations of this compound
| Transformation | Potential Catalyst Type | Expected Product Type | Potential Advantages |
| Asymmetric Diels-Alder | Chiral Amines (e.g., MacMillan catalysts) | Chiral cyclohexene (B86901) derivatives | High enantioselectivity, metal-free |
| Conjugate Addition | Chiral Thioureas/Squaramides | Functionalized δ- or β-substituted esters | Stereoselective C-C or C-X bond formation |
| Michael Addition | Chiral Proline Derivatives | Complex acyclic esters | Enantioselective C-C bond formation |
A key principle of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). Research into solvent-free reaction conditions or the use of greener alternatives like water, ionic liquids, or bio-based solvents is gaining significant traction.
For reactions involving this compound, solid-state reactions or high-concentration solvent-free conditions could be explored for transformations like cross-coupling or cycloaddition reactions. Microwave-assisted organic synthesis (MAOS) is a particularly promising technique in this regard. By directly heating the reactants, MAOS can often accelerate reaction rates, improve yields, and reduce the need for solvents.
The use of green solvents is another important strategy. Water, as a non-toxic, inexpensive, and non-flammable solvent, is an attractive medium for certain reactions. While the hydrophobicity of this compound might pose challenges, the use of surfactants or co-solvents could facilitate reactions in aqueous media. Deep eutectic solvents (DESs) and ionic liquids (ILs) are another class of green solvents with unique properties that could be beneficial for reactions involving this compound.
Table 2: Potential Green Solvent Methodologies for this compound Chemistry
| Methodology | Green Solvent | Potential Reaction Type | Potential Benefits |
| Solvent-Free | None | Cross-coupling, Cycloaddition | Reduced waste, simplified workup |
| Microwave-Assisted | Minimal or no solvent | Various | Faster reaction times, higher yields |
| Aqueous Media | Water | Nucleophilic substitution | Environmentally benign, low cost |
| Deep Eutectic Solvents | e.g., Choline chloride/Urea | Various | Biodegradable, low toxicity |
Exploration of Novel Catalytic Systems for Efficient Transformations
The development of novel catalytic systems that offer improved efficiency, selectivity, and sustainability is a central theme in modern organic synthesis. For this compound, with its versatile bromo-diene functionality, new catalytic approaches hold immense promise.
Visible-light photoredox catalysis has revolutionized the field of organic synthesis by enabling the generation of radical intermediates under mild conditions. This strategy opens up new avenues for the functionalization of this compound.
One exciting possibility is the use of photoredox catalysis in combination with a chiral catalyst to achieve stereoselective C-C bond-forming reactions. For example, a photoredox-generated radical from an alkyl halide could add to the diene system of this compound. In the presence of a chiral Lewis acid or organocatalyst, this addition could proceed with high enantioselectivity.
Furthermore, photoredox catalysis can be merged with transition metal catalysis (dual catalysis) to achieve novel transformations. A photoredox/nickel dual catalytic system, for instance, could be employed for the cross-coupling of this compound with a variety of coupling partners, including those that are challenging for traditional cross-coupling methods.
The reliance on precious metals like palladium in catalysis is a significant concern due to their high cost and low abundance. Consequently, there is a strong push towards the development of catalytic systems based on earth-abundant metals such as iron, copper, and nickel.
Iron-catalyzed cross-coupling reactions are a particularly attractive alternative to palladium-catalyzed methods. Iron catalysts have shown great promise in the coupling of vinyl halides with Grignard reagents and other organometallic partners. It is highly conceivable that iron-based catalysts could be effectively used for the cross-coupling of this compound with a range of nucleophiles, providing a more sustainable route to functionalized dienes.
Copper catalysis also offers a wealth of opportunities. Copper-catalyzed reactions are known for their unique reactivity and selectivity, particularly in the context of borylation and silylation reactions. A copper-catalyzed borylation of the diene moiety in this compound could provide access to valuable boronate intermediates, which can be further functionalized.
Table 3: Potential Novel Catalytic Systems for this compound
| Catalytic System | Metal/Catalyst | Potential Reaction | Potential Advantages |
| Photoredox Catalysis | Ru or Ir photocatalyst | Stereoselective radical additions | Mild conditions, high selectivity |
| Dual Photoredox/Metal | Photocatalyst + Ni or Cu | Cross-coupling, difunctionalization | Novel reactivity, broad scope |
| Earth-Abundant Metal | Iron (e.g., FeCl₃, Fe(acac)₃) | Cross-coupling reactions | Low cost, sustainable |
| Earth-Abundant Metal | Copper (e.g., CuI, Cu(OAc)₂) | Borylation, silylation, cross-coupling | Unique selectivity, cost-effective |
Expansion of the Synthetic Scope Towards Novel Molecular Architectures
This compound is a versatile building block with the potential to be a precursor for a wide array of complex molecular architectures, including natural products and their analogues. The bromo-diene functionality allows for a variety of synthetic manipulations, making it a valuable starting material in total synthesis.
The diene moiety can participate in a range of cycloaddition reactions, most notably the Diels-Alder reaction, to construct six-membered rings with controlled stereochemistry. The bromine atom serves as a handle for further functionalization through cross-coupling reactions, allowing for the introduction of diverse substituents.
For example, a Suzuki or Stille coupling at the C4 position could be followed by a Diels-Alder reaction of the resulting functionalized diene. Alternatively, the diene could first undergo a cycloaddition, followed by a cross-coupling reaction on the resulting cyclic product. This modular approach allows for the rapid assembly of complex molecular scaffolds.
The development of new catalytic methods, as discussed in the previous sections, will undoubtedly expand the synthetic utility of this compound even further. The ability to perform stereoselective and sustainable transformations on this building block will open doors to the synthesis of novel and biologically active molecules.
Integration with Flow Chemistry and Automated Synthesis Platforms
The adoption of continuous flow chemistry and automated synthesis platforms has revolutionized the landscape of chemical research and production, offering significant advantages in terms of safety, efficiency, and scalability. While no specific studies have been published on the application of these technologies to this compound, the inherent characteristics of its synthesis and potential reactions suggest that it would be a prime candidate to benefit from such integration.
Hypothetical Advantages of Flow Chemistry for the Synthesis of this compound:
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers precise control over reaction parameters such as temperature, pressure, and reaction time. This level of control could be particularly advantageous for the synthesis of a halogenated dienoate like this compound. For instance, bromination reactions are often highly exothermic and rapid. rsc.orgresearchgate.net In a continuous flow setup, superior heat exchange capabilities of microreactors can effectively dissipate the heat generated, preventing the formation of hotspots and reducing the risk of side reactions, thus leading to higher yields and purity of the desired product. rsc.orgresearchgate.net
Furthermore, the generation and use of hazardous reagents, which may be involved in the synthesis of bromo-organic compounds, can be managed more safely in a flow system. researchgate.net By generating reactive intermediates in situ and immediately consuming them in the subsequent reaction step, the accumulation of hazardous materials is minimized. researchgate.net
A hypothetical flow synthesis of this compound could involve the continuous feeding of the precursor substrates and brominating agent into a temperature-controlled reactor coil. The precise control over stoichiometry and residence time would allow for the optimization of the reaction to maximize the yield of the target molecule while minimizing the formation of impurities. The output stream could then be directed through in-line purification modules for continuous separation and isolation of the final product.
Potential for Automated Synthesis Platforms:
Automated synthesis platforms, which utilize robotics and computational control to perform chemical reactions, could significantly accelerate the exploration of the chemical space around this compound. These platforms are adept at performing a large number of experiments in a high-throughput manner, which would be invaluable for optimizing the reaction conditions for its synthesis or for screening its reactivity with various other compounds.
For example, an automated platform could be programmed to systematically vary parameters such as catalyst loading, solvent, temperature, and reactant ratios to quickly identify the optimal conditions for a particular transformation involving this compound. The integration of real-time analytical techniques would allow the system to autonomously analyze the results and even design the next set of experiments to further refine the process. This approach would drastically reduce the time and resources required for research and development compared to traditional manual methods.
Future Perspectives:
The application of flow chemistry and automated synthesis to the study of this compound holds considerable promise. While the current body of research is silent on this specific topic, the general benefits of these technologies are well-documented and highly relevant. Future research in this area could focus on developing a continuous-flow process for the synthesis of this compound, which would not only enhance the safety and efficiency of its production but also open up new avenues for its use as a building block in the synthesis of more complex molecules. The use of automated platforms could then be employed to rapidly explore its reaction scope and discover novel applications. The data generated from such studies would be crucial for building a deeper understanding of the chemistry of this compound and for unlocking its full potential in various fields of chemical science.
Q & A
Q. What are the common synthetic routes for Ethyl 4-bromohexa-2,4-dienoate, and what are the critical reaction conditions to consider?
this compound can be synthesized via halogenation of conjugated dienoate precursors. For example, bromination of ethyl hexa-2,4-dienoate using N-bromosuccinimide (NBS) under radical or electrophilic conditions is a standard approach. highlights the use of reflux conditions with ethyl chloroformate and sodium ethoxide, which suggests that controlled temperature and base selection are critical to avoid over-bromination or ester hydrolysis . Alternative routes may involve coupling reactions, such as the chemoselective trimerization of isocyanides (), though this requires rigorous anhydrous conditions and catalysts like potassium carbonate .
Key Reaction Parameters :
- Temperature: Reflux (70–100°C) for kinetic control.
- Solvent: Dry benzene or ethanol to prevent side reactions.
- Catalysts: Bases like NaOC₂H₅ or TEA (triethylamine) for deprotonation .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- Spectroscopy :
-
¹H/¹³C NMR : The conjugated diene system shows characteristic splitting patterns (e.g., doublets of doublets for vinylic protons). Bromine substitution at C4 deshields adjacent carbons, observable in ¹³C NMR .
-
IR : Stretching frequencies for ester C=O (~1740 cm⁻¹) and C-Br (~550 cm⁻¹) confirm functional groups.
- X-ray Crystallography : SHELXTL software () is used for structural refinement. For example, dihedral angles between the brominated diene and ester groups (e.g., 85.73° between phenyl and diene planes) validate stereochemistry .
Data Table :
Parameter Value (this compound) Reference Molecular Formula C₈H₁₁BrO₂ Molecular Weight 219.08 g/mol Crystallographic R-factor 0.059 (SHELXTL refinement)
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Eye/Skin Exposure : Immediate flushing with water for 15 minutes ().
- Inhalation : Use fume hoods; brominated compounds may release toxic vapors.
- Toxicity : Limited data available; assume acute toxicity and use PPE (gloves, lab coat) .
Advanced Research Questions
Q. What strategies can resolve data contradictions between computational predictions and experimental results in the structural analysis of this compound?
Discrepancies often arise in stereochemistry or bond lengths. For example:
- DFT vs. X-ray : If computational models (e.g., Gaussian) predict a planar diene but X-ray shows puckering, check for crystal packing effects (e.g., C—H⋯O interactions in ). Refinement using SHELXL with high-resolution data (R < 0.05) improves accuracy .
- Spectroscopic Mismatches : Use 2D NMR (COSY, NOESY) to confirm coupling patterns and spatial proximity of protons .
Q. How does the stereoelectronic environment influence the reactivity of this compound in cycloaddition reactions?
The electron-withdrawing ester and bromine groups polarize the diene, enhancing electrophilicity at C4. In [3+2] cycloadditions with azomethine ylides ( ), regioselectivity is governed by frontier molecular orbitals (FMO). The LUMO of the dienoate aligns with the HOMO of the ylide, favoring attack at the β-position. Computational studies (e.g., Gaussian09) can map FMO energies to predict outcomes .
Q. What are the applications of this compound in studying bacterial degradation pathways of halogenated compounds?
Analogous to 2-hydroxypenta-2,4-dienoate in biphenyl catabolism ( ), brominated dienoates may serve as substrates for hydrolases or dehalogenases. Experimental designs could include:
Q. How do intermolecular interactions in the crystal lattice of this compound affect its solid-state reactivity?
C—H⋯O hydrogen bonds () create a rigid lattice, reducing conformational flexibility. This can inhibit [4+2] Diels-Alder reactivity in the solid state but enhance photostability. XRD data showing dimeric structures (e.g., 2.8 Å H-bond distances) correlate with reduced solubility and thermal stability .
Methodological Notes
- Data Contradictions : Cross-validate NMR/X-ray results with computational models (e.g., Mercury for crystal packing analysis) .
- Advanced Synthesis : Use flow chemistry for hazardous bromination steps to improve yield and safety .
- Biological Studies : Pair biodegradation assays with knockout microbial strains to identify specific enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
